Bisoprolol monofumarate, (R)- Bisoprolol monofumarate, (R)-
Brand Name: Vulcanchem
CAS No.: 216309-92-1
VCID: VC0057800
InChI: InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1
SMILES: CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C22H35NO8
Molecular Weight: 441.521

Bisoprolol monofumarate, (R)-

CAS No.: 216309-92-1

Cat. No.: VC0057800

Molecular Formula: C22H35NO8

Molecular Weight: 441.521

* For research use only. Not for human or veterinary use.

Bisoprolol monofumarate, (R)- - 216309-92-1

Specification

CAS No. 216309-92-1
Molecular Formula C22H35NO8
Molecular Weight 441.521
IUPAC Name (E)-but-2-enedioic acid;(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Standard InChI InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1
Standard InChI Key RZPZLFIUFMNCLY-YQXMEYCDSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator